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Copper;hydrate

Cat. No.: B13894138
M. Wt: 145.11 g/mol
InChI Key: LBJNMUFDOHXDFG-UHFFFAOYSA-N
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Description

Copper;hydrate is a useful research compound. Its molecular formula is Cu2H2O and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2H2O B13894138 Copper;hydrate

Properties

Molecular Formula

Cu2H2O

Molecular Weight

145.11 g/mol

IUPAC Name

copper;hydrate

InChI

InChI=1S/2Cu.H2O/h;;1H2

InChI Key

LBJNMUFDOHXDFG-UHFFFAOYSA-N

Canonical SMILES

O.[Cu].[Cu]

Origin of Product

United States

Contextualization of Hydrated Copper Compounds in Chemical Research

Hydrated copper compounds are central to understanding the broader phenomena of hydration and solvation chemistry. acs.org A hydrated compound is formally a substance that contains water molecules within its crystal lattice, often forming coordination bonds with a metal center. researchgate.net Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a classic example, where the vibrant blue color is a direct consequence of the water molecules complexed with the copper ion. researchgate.net The removal of this water of hydration yields the anhydrous, white form of the compound, visually demonstrating the profound impact of hydration on the material's physical and electronic properties. researchgate.netwikipedia.org

The importance of these compounds extends beyond fundamental crystal structure. In aqueous solutions, copper ions exist as aquo complexes, such as [Cu(H₂O)₆]²⁺, which exhibit distinct chemical reactivity. wikipedia.orgwikipedia.org The behavior of these aquo ions is foundational to various fields, including inorganic chemistry, biochemistry, and geochemistry. Research into these systems helps elucidate the mechanisms of ligand exchange, redox processes, and the catalytic activity of copper in various chemical transformations. acs.orglibretexts.org Furthermore, the interaction of hydrated copper ions with biological molecules, such as proteins and nucleic acids, is a critical area of bioinorganic chemistry. acs.org

Evolution of Research Perspectives on Copper Hydrates and Aquo Complexes

The precise structure of the hydrated copper(II) ion in an aqueous solution has been a subject of considerable scientific debate and evolving perspectives. researchgate.netacs.org Early models often depicted a simple, static octahedral geometry, [Cu(H₂O)₆]²⁺. However, extensive research employing both advanced experimental techniques and sophisticated computational methods has revealed a more complex and dynamic reality. researchgate.net

The advent of methods like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) provided direct experimental probes into the local coordination environment of the Cu(II) ion in solution. acs.org These studies began to challenge the rigid six-coordinate model. Concurrently, the development of Density Functional Theory (DFT) and other computational chemistry approaches enabled researchers to model the structure and stability of various hydrated copper clusters, [Cu(H₂O)ₙ]²⁺, with high accuracy. acs.orgresearchgate.net

This synergistic approach has led to a consensus that the hydration shell of Cu(II) is not static. Instead, it likely exists as a dynamic equilibrium of different coordination numbers, primarily five- and six-coordinate species. researchgate.net DFT studies have shown that a five-coordinate, square-pyramidal geometry is often more stable in the aqueous phase, though the energy difference between five- and six-coordinate models can be small (e.g., ~1.4 kcal/mol), suggesting both forms can coexist. acs.org Some research also indicates that four-coordinate species may play a role, with the local geometry having mixed characteristics of tetrahedral, trigonal bipyramidal, and octahedral components. rsc.org The focus of research has thus shifted from identifying a single structure to characterizing the distribution and interchange between these various stable and quasi-stable hydrated forms. researchgate.netnih.gov

Properties of Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)
PropertyValue
Chemical FormulaCuSO₄·5H₂O
AppearanceBlue crystalline solid ontosight.ai
Molar Mass249.685 g/mol byjus.com
Density2.286 g/cm³ byjus.com
Crystal StructureTriclinic byjus.com
Coordination Geometry of Cu(II)Octahedral (bound to four water ligands and two sulfate oxygen atoms) wikipedia.orgthechemco.com
Decomposition BehaviorLoses water molecules in stages upon heating (at 63°C, 109°C, and 200°C) wikipedia.org

Scope and Significance of Advanced Studies on Hydrated Copper Systems

Conventional and Non-Conventional Synthesis Routes

The production of hydrated copper materials can be achieved through several established and innovative techniques. These methods allow for the control of particle size, morphology, and purity, which are crucial for their application.

Chemical reduction is a widely employed, simple, and effective method for synthesizing copper nanoparticles from hydrated copper salts. indexcopernicus.com This bottom-up approach involves the reduction of copper ions (Cu²⁺) to metallic copper (Cu⁰) using various reducing agents.

A common precursor for this process is copper sulfate pentahydrate (CuSO₄·5H₂O). indexcopernicus.comuctm.edu The synthesis typically involves dissolving the copper salt in a solvent, often deionized water, followed by the addition of a reducing agent. indexcopernicus.comresearchgate.net Commonly used reducing agents include ascorbic acid, sodium borohydride (B1222165), and hydrazine (B178648) hydrate (B1144303). indexcopernicus.comacs.orgresearchgate.net To prevent the agglomeration of the newly formed nanoparticles and to control their growth, a capping or stabilizing agent is often introduced into the reaction mixture. indexcopernicus.com Starch, polyvinylpyrrolidone (B124986) (PVP), and cetyltrimethylammonium bromide (CTAB) are frequently used for this purpose. indexcopernicus.comacs.org

The reaction conditions, such as temperature, pH, and the concentration of reactants, play a crucial role in determining the characteristics of the resulting nanoparticles. For instance, in one method, copper nanoparticles with diameters ranging from 14nm to 55nm were successfully synthesized from copper sulfate pentahydrate using ascorbic acid as the reducing agent and starch as a capping agent. indexcopernicus.com The reaction was carried out at boiling temperature, and sodium hydroxide was used to adjust the pH and accelerate the reaction. indexcopernicus.com Another study demonstrated the synthesis of copper nanoparticles with an average size of 30 nm by reducing copper sulfate with sodium borohydride in the presence of PVP at temperatures between 60 and 75°C. academicjournals.org

Table 1: Examples of Chemical Reduction Methods for Copper Nanoparticles

Precursor Reducing Agent Stabilizer/Capping Agent Solvent Particle Size Reference
Copper Sulfate Pentahydrate (CuSO₄·5H₂O) Ascorbic Acid Starch Deionized Water 14-55 nm indexcopernicus.com
Copper Sulfate Pentahydrate (CuSO₄·5H₂O) Sodium Borohydride (NaBH₄) Polyvinylpyrrolidone (PVP) --- ~30 nm academicjournals.org
Copper Sulfate Pentahydrate (CuSO₄·5H₂O) Hydrazine (N₂H₄) Sodium Dodecyl Sulfate --- --- researchgate.net
Copper Sulfate Pentahydrate (CuSO₄·5H₂O) Ascorbic Acid Ascorbic Acid Distilled Water 40-45 nm uctm.edu

Hydrothermal synthesis is a versatile method for producing a variety of nanomaterials, including hydrated copper compounds and their derivatives like copper oxide (CuO) nanostructures. aip.orgijsrst.comresearchgate.net This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. worldscientific.com One of the key advantages of this method is the ability to control the size and shape of the resulting nanoparticles with high uniformity, and it is considered a low-waste and cost-effective process for large-scale production. ijsrst.com

A common precursor for the hydrothermal synthesis of copper-based nanomaterials is copper sulfate pentahydrate (CuSO₄·5H₂O). aip.orgijsrst.comaip.org In a typical procedure, an aqueous solution of the copper salt is mixed with a stabilizing agent or a mineralizer, such as sodium hydroxide (NaOH), and then subjected to hydrothermal treatment. aip.orgijsrst.comaip.org For example, copper oxide (CuO) nanorods with an average crystalline size of 22 nm have been successfully synthesized from copper sulfate pentahydrate and NaOH via a simple hydrothermal route. aip.orgaip.org Another study reported the synthesis of CuO nanoparticles with a grain size of 23 nm using a similar method. ijsrst.comresearchgate.net

The reaction parameters, including temperature, time, and the chemical environment (like the presence of specific ions), significantly influence the final product. For instance, syntheses of Cu-kaolinites were performed by hydrothermally aging gels at 250°C. cambridge.org In a different study, a novel hydrated copper bismuth vanadate (B1173111) (Cu₂Bi₄V₂O₁₃·3H₂O) was synthesized at 240°C. worldscientific.com The synthesis of copper borates from copper sulfate pentahydrate and tincalconite was carried out at a reaction temperature of 80°C for 60 minutes. researchgate.net

The morphology of the synthesized materials can also be controlled. For example, the hydrothermal technique has been shown to play an important role in the formation of rod-like CuO morphologies. aip.orgaip.org This control over the physical and chemical properties of the materials makes hydrothermal synthesis a valuable tool for creating advanced materials for various applications.

Green synthesis has emerged as an environmentally friendly and cost-effective alternative to conventional chemical methods for producing nanoparticles. tandfonline.com This approach utilizes natural resources like plant extracts, which contain bioactive compounds that act as both reducing and stabilizing agents. tandfonline.comnepjol.info

A variety of plant extracts have been successfully used for the green synthesis of copper nanoparticles from hydrated copper precursors, most commonly copper sulfate pentahydrate (CuSO₄·5H₂O). nih.govajol.infoopenbiotechnologyjournal.com For example, extracts from Eucalyptus globulus (eucalyptus) and Mentha piperita (mint) leaves have been employed to reduce copper ions and form nanoparticles. nih.gov In these processes, the color change of the solution, often from blue to brown or greenish-black, indicates the formation of copper nanoparticles. nih.gov Similarly, Zingiber officinale (ginger) extract, containing alkaloids, flavonoids, and phenolic compounds, has been used to reduce copper(II) sulfate to copper nanoparticles. nepjol.info Other plant-based materials used include Citrus sinensis (orange) peel extract, Moringa oleifera leaf extract, and Aloe vera leaf gel. iscientific.orgnih.govrasayanjournal.co.in

The synthesis conditions, such as temperature, pH, and reactant ratios, are optimized to achieve the desired nanoparticle characteristics. For instance, in a synthesis using coriander seed extract, the optimal conditions were found to be a temperature of 70°C, a pH of 9, and an incubation time of 60 minutes. openbiotechnologyjournal.com The size of the resulting nanoparticles can vary depending on the plant extract and synthesis conditions. Nanoparticles synthesized with eucalyptus leaf extract ranged from 10 to 130 nm, while those from mint leaf extract were between 23 and 39 nm. nih.gov

This eco-conscious approach avoids the use of toxic reducing agents and solvents, making it a sustainable method for nanoparticle production. tandfonline.commdpi.com The resulting nanoparticles are often encapsulated by the phytochemicals from the plant extract, which can provide additional benefits for certain applications. nih.gov

Table 2: Green Synthesis of Copper Nanoparticles using Plant Extracts

Plant Extract Copper Precursor Observed Color Change Particle Size (nm) Reference
Eucalyptus globulus (Eucalyptus) CuSO₄·5H₂O Blue to dark brown 10-130 nih.gov
Mentha piperita (Mint) CuSO₄·5H₂O Blue to greenish-black 23-39 nih.gov
Zingiber officinale (Ginger) CuSO₄·5H₂O Yellowish to brown ~31 nepjol.info
Citrus sinensis (Orange) Peel CuSO₄·5H₂O --- ~26 iscientific.org
Aloe vera Leaf Gel CuSO₄·5H₂O --- ~272 rasayanjournal.co.in
Moringa oleifera Leaves CuSO₄·5H₂O --- --- nih.gov

The control of precipitation and crystallization is fundamental in producing hydrated copper compounds with desired purity and crystal characteristics. This is particularly relevant in industrial settings for the production of salts like copper sulfate pentahydrate (CuSO₄·5H₂O). acs.orgscielo.br

Crystallization from aqueous solutions is a common method. For instance, copper sulfate pentahydrate crystals can be obtained by dissolving copper-containing materials in sulfuric acid, followed by controlled evaporation or cooling to induce crystallization. acs.orgchemone.com The process often starts with a pregnant leach solution (PLS) from which copper sulfate is crystallized. acs.org To obtain a pure product, it is crucial to prevent the co-precipitation of unwanted compounds, such as iron salts or sodium chloride. acs.org Thermodynamic models, like the Pitzer model, can be used to predict the crystallization process and optimize conditions to avoid contamination. acs.org

The rate of crystallization and the final crystal size are influenced by factors such as supersaturation, temperature, and the presence of impurities. scielo.br Faster crystallization, which occurs at higher average supersaturation, generally leads to smaller crystals. scielo.br Therefore, controlling the cooling rate or evaporation rate is essential for achieving a stable average crystal size. scielo.bryoutube.com

In some processes, anti-solvents are used to induce precipitation. For example, the addition of ethanol (B145695) to an aqueous solution of copper sulfate can cause the precipitation of copper sulfate pentahydrate. researchgate.net The morphology of the crystals can also be influenced by the crystallization conditions. For instance, copper(II) sulfate typically forms blue, parallelogram-shaped crystals of the pentahydrate form (CuSO₄·5H₂O). youtube.com The final product is often washed to remove residual acid and then dried. chemone.com

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms behind the formation of hydrated copper compounds is crucial for controlling their synthesis and predicting their behavior. This includes studying the kinetics and thermodynamics of the hydration and dehydration processes.

The hydration and dehydration of copper sulfate are classic examples of solid-state reactions that have been studied to understand their kinetics and thermodynamics. The process is not a simple one-step addition or removal of water molecules but occurs in distinct stages.

The dehydration of copper sulfate pentahydrate (CuSO₄·5H₂O) to anhydrous copper sulfate (CuSO₄) proceeds through intermediate hydrates. asianpubs.orgresearchgate.net Thermal analysis has shown that the decomposition occurs in multiple steps. asianpubs.orgresearchgate.net The first stage typically involves the loss of two water molecules to form copper sulfate trihydrate (CuSO₄·3H₂O). asianpubs.org This is followed by the loss of two more water molecules to yield copper sulfate monohydrate (CuSO₄·H₂O), and finally, the last water molecule is removed to form the anhydrous salt. asianpubs.org

The kinetics of these dehydration steps have been investigated, and the activation energies for each stage have been calculated. For the dehydration of CuSO₄·5H₂O, the activation energy for the first step (loss of 2 H₂O) has been reported as 84.04 kJ/mol and 71.26 kJ/mol in different studies. asianpubs.orgresearchgate.net The subsequent steps have different activation energies, reflecting the different binding energies of the water molecules in the crystal structure. asianpubs.orgresearchgate.net

Conversely, the hydration of lower hydrates of copper sulfate also proceeds in a stepwise manner. The hydration of CuSO₄·H₂O to CuSO₄·5H₂O is mediated by the formation of the intermediate CuSO₄·3H₂O. nih.govacs.org Direct hydration from the monohydrate to the pentahydrate has not been observed. nih.govacs.org The kinetics of this hydration are influenced by the metastability of the intermediate trihydrate phase and the growth of the product phases on the surface of the reactant. nih.govacs.org

The thermodynamics of hydration involve changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The hydration of anhydrous copper sulfate is an exothermic process. cdnsciencepub.com The heats of formation for the different hydrates of copper sulfate have been determined, providing insight into the energy changes associated with the binding of water molecules into the crystal lattice. cdnsciencepub.com For example, the enthalpy of formation per mole of water for the monohydrate, trihydrate, and pentahydrate are -6.845, -4.418, and -3.79 kcal/mol, respectively. cdnsciencepub.com

Density functional theory (DFT) has also been used to study the structure and stability of hydrated Cu(II) ions in the gas phase and in aqueous solution. nih.gov These studies suggest that in the aqueous phase, a five-coordinate square-pyramidal geometry is the most stable, although a six-coordinate structure may also coexist. nih.gov

Table 3: Thermodynamic Data for the Hydration of Copper Sulfate

Hydrate Enthalpy of Formation (ΔH) (kcal/mol per H₂O) Entropy of Formation (ΔS) (eu/mol per H₂O) Heat Capacity Change (ΔCp) (cal/deg⁻¹ mol⁻¹ per H₂O) Reference
CuSO₄·H₂O (Monohydrate) -6.845 -7.81 -9.9 cdnsciencepub.com
CuSO₄·3H₂O (Trihydrate) -4.418 -7.75 -9.63 cdnsciencepub.com

Table 4: Compound Names

Compound Name
Copper;hydrate
Copper sulfate pentahydrate
Copper oxide
Copper sulfate
Sodium hydroxide
Ascorbic acid
Starch
Polyvinylpyrrolidone
Sodium borohydride
Hydrazine
Cetyltrimethylammonium bromide
Copper(II) sulfate
Anhydrous copper chloride
Ethylene glycol
L-Ascorbic acid
Sodium dodecyl sulfate
Cu-kaolinites
Copper bismuth vanadate
Tincalconite
Copper borates
Eucalyptus globulus
Mentha piperita
Zingiber officinale
Citrus sinensis
Moringa oleifera
Aloe vera
Coriandrum sativum
Iron salts
Sodium chloride
Ethanol
Copper sulfate trihydrate
Copper sulfate monohydrate
Anhydrous copper sulfate
Sulfuric acid
Palladium acetate (B1210297)
Sodium hypophosphite
Potassium sodium tartrate tetrahydrate
Formaldehyde
Isopentanol
Cyclohexane
Hydrazine hydrate
Poly(3,4-ethylenedioxythiophene)
Poly(styrenesulfonate)
Gelatin
tert-Butylamine borane
Polyethylene oxide
Hydrazine borane
Hydrochloric acid
Copper(II) oxide
Sodium metasilicate
Tenorite
Bismuth nitrate (B79036) pentahydrate
Bismuth chloride
Bismuth(III) oxide
Sodium vanadate dihydrate
Copper(II) chloride dihydrate
Copper acetate monohydrate
Potassium hydroxide
Dolerophanite
Calcium chloride hexahydrate
Cobalt chloride
Sodium carbonate
Sodium carbonate decahydrate
Zinc sulfate heptahydrate
Iron(II) sulfate heptahydrate
Magnesium sulfate heptahydrate
Gypsum
Copper(I) oxide
Ammonium sulfate
Zinc sulfate
Malachite
Methanol (B129727)
Boron oxide
Copper zirconium phosphate (B84403) hydrate
Sodium fluoride
Zirconium oxide
Phosphorus pentoxide

Influence of Reaction Parameters on Synthesis Outcomes

The synthesis of hydrated copper compounds is a nuanced process where the final product's characteristics, such as crystalline phase, morphology, and particle size, are intricately linked to the reaction conditions. Key parameters that exert significant control over the synthesis outcomes include precursor type and concentration, pH of the reaction medium, temperature, and reaction time. Understanding the interplay of these factors is crucial for the targeted synthesis of materials with desired properties.

Influence of Precursor Type and Concentration

The choice of copper precursor salt and its concentration in the reaction mixture are fundamental parameters that dictate the pathway of the synthesis and the nature of the resulting hydrated copper compound. Different copper salts, such as copper sulfate, copper nitrate, and copper chloride, can lead to variations in the morphology and phase composition of the synthesized materials. acs.org For instance, in the synthesis of copper sulfides, using different copper precursors like CuSO₄, Cu(NO₃)₂, and CuCl₂ can affect the shape of the final product, although in some cases, the resulting product phase remains consistent. acs.org

The concentration of the precursor plays a critical role in determining the size and crystallinity of the synthesized particles. researchgate.net Studies have shown that increasing the precursor concentration can lead to an increase in the size of the nanoparticles formed, as more copper atoms are available for particle growth. researchgate.net For example, in the synthesis of copper nanoparticles using copper sulfate pentahydrate as a precursor, increasing the concentration from 0.08 M to 0.10 M resulted in a significant increase in the percentage of metallic copper in the final product. researchgate.net Similarly, in the synthesis of copper nanoparticles via the reduction of copper ions, the concentration ratio of the reducing agent to the precursor is a critical factor influencing the formation and size of the nanoparticles. ijnnonline.net

The following table summarizes the effect of precursor concentration on the synthesis of copper nanoparticles from various studies:

Table 1: Effect of Precursor Concentration on Copper Nanoparticle Synthesis

PrecursorConcentration RangeObserved EffectReference
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)0.08 M - 0.10 MCrystalline phase of metallic copper increased from 79% to 96%. researchgate.net
Copper Sulfate (CuSO₄)0.05 M - 0.25 MInfluenced the final morphology of copper sulfide (B99878) (CuS), leading to the formation of yellow tubes or greenish disks depending on the concentration. acs.org
Copper Nitrate (Cu(NO₃)₂)-Different precursors, including copper nitrate, can lead to distinct morphologies of copper oxide (CuO) nanoparticles. researchgate.net
Copper Chloride (CuCl₂)-Used as a precursor in the synthesis of copper nanoparticles, where reaction time influenced the formation of Cu⁰ from Cu²⁺. researchgate.net

Influence of pH

The pH of the reaction medium is another critical parameter that significantly influences the formation, solubility, and speciation of hydrated copper compounds. Copper's solubility is highly dependent on pH, with the free cupric ion (Cu²⁺) being the preferential form at low pH levels, typically below 6. oup.com As the pH increases, soluble copper hydroxo complexes can form, and precipitation of copper hydroxide often occurs at intermediate pH levels (around 6.5–12). oup.com

In the context of synthesis, controlling the pH is essential for directing the reaction towards the desired product. For instance, in the synthesis of copper nanoparticles, the addition of sodium hydroxide (NaOH) plays a crucial role in adjusting the pH, which in turn facilitates the reduction of Cu²⁺ to Cu⁰. rsc.org The concentration of hydroxide ions (OH⁻) can strongly influence the growth and morphology of copper oxide nanostructures. researchgate.net

The effect of pH on copper solubility and speciation is summarized in the table below:

Table 2: Influence of pH on Aqueous Copper Speciation

pH LevelPredominant Copper SpeciesSolubility CharacteristicsReference
< 6Free cupric ion (Cu²⁺)High solubility oup.com
6.5 - 12Copper hydroxide [Cu(OH)₂] precipitate, soluble copper hydroxo complexesDecreased solubility due to precipitation oup.com
> 8Soluble copper-ammonia complexes (in the presence of ammonia)Increased solubility mdpi.com

Influence of Temperature

Temperature is a key thermodynamic parameter that affects reaction rates, crystallization processes, and the hydration state of copper compounds. Heating hydrated copper salts, such as copper sulfate pentahydrate (CuSO₄·5H₂O), leads to the loss of water of crystallization. olabs.edu.inbyjus.com This dehydration process occurs in stages, with different water molecules being removed at specific temperatures, leading to the formation of lower hydrates like copper sulfate monohydrate (CuSO₄·H₂O) and eventually anhydrous copper sulfate (CuSO₄). olabs.edu.inresearchgate.netroyalsocietypublishing.org The dehydration is often reversible, and the anhydrous form can regain water molecules from the atmosphere to return to its hydrated state. olabs.edu.inbyjus.com

In synthesis, temperature influences not only the reaction kinetics but also the final properties of the material. For example, in the synthesis of copper nanoparticles, the reaction temperature is considered one of the most effective synthesis conditions, with optimal formation occurring within a specific temperature range. ijnnonline.net The solubility of copper sulfate also increases with temperature, which can affect crystallization from aqueous solutions. whiterose.ac.uk

The dehydration stages of copper sulfate pentahydrate upon heating are detailed below:

Table 3: Dehydration Stages of Copper Sulfate Pentahydrate

Temperature Range (°C)ProcessResulting CompoundReference
~95Removal of first two water moleculesCopper sulfate trihydrate (CuSO₄·3H₂O) researchgate.net
~110-115Removal of two more water moleculesCopper sulfate monohydrate (CuSO₄·H₂O) researchgate.net
>240Removal of the final water moleculeAnhydrous copper sulfate (CuSO₄) researchgate.net

Influence of Reaction Time

Reaction time is a crucial kinetic parameter that determines the extent of reaction, particle growth, and phase transformations during the synthesis of hydrated copper compounds. In many synthesis processes, the color of the reaction solution changes over time, indicating the progression of the reaction and the formation of different intermediate or final products. researchgate.netrsc.org

For instance, in the synthesis of copper nanoparticles, an induction period may be observed before the formation of copper nanoparticles, followed by their growth over a specific duration. researchgate.net Prolonging the reaction time can lead to changes in particle size and morphology. In some cases, a shorter reaction time is desirable to obtain smaller particles, while longer times might lead to aggregation or the formation of larger structures. rsc.org The transformation of intermediate phases, such as the conversion of copper sulfate trihydrate to pentahydrate, is also time-dependent, with induction times that can range from minutes to hours depending on the specific conditions. acs.org

Quantum Chemical Approaches for Coordination Environment Analysis

The coordination environment of copper ions in water is not a static picture but a dynamic interplay of various geometries. Quantum chemical methods are instrumental in dissecting this complex behavior.

Density Functional Theory (DFT) Studies on Copper Aquo Complexes

Density Functional Theory (DFT) has emerged as a workhorse for studying the structure and stability of copper aquo complexes, denoted as [Cu(H₂O)n]²⁺. These studies have been pivotal in the ongoing debate about the coordination number of the Cu(II) ion in water. acs.org DFT calculations, often combined with continuum solvent models like COSMO, have been used to explore the geometries of clusters with varying numbers of water molecules (n=4-18). acs.org

Research has shown that in the gas phase, a four-coordinate, open structure is the most thermodynamically stable for Cu(II) complexes. acs.org This structure features a square-planar [Cu(H₂O)₈]²⁺ core. acs.org However, in the aqueous phase, the situation changes. Here, a more compact, five-coordinate square-pyramidal geometry is favored over both four- and six-coordinate structures. acs.org This theoretical finding aligns well with experimental data from EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near Edge Structure) studies. acs.org

Despite the general preference for five-coordination in solution, the energy difference between the five- and six-coordinate models is small, on the order of ~1.4 kcal/mol, when two full hydration shells are considered. This suggests that both forms can coexist in a dynamic equilibrium in aqueous solutions. acs.org The Jahn-Teller effect also plays a crucial role, causing distortions in the octahedral geometry of complexes like [Cu(H₂O)₆]²⁺. researchgate.net DFT calculations have successfully reproduced these distortions, showing good agreement with X-ray diffraction data. researchgate.net

Table 1: Comparison of Coordination Geometries for Hydrated Cu(II) from DFT Studies

Phase Most Stable Coordination Key Structural Features Supporting Evidence
Gas Phase Four-coordinate Open, square-planar [Cu(H₂O)₈]²⁺ core acs.org Mass-spectrometric experiments acs.org
Aqueous Phase Five-coordinate Compact, square-pyramidal geometry acs.org EXAFS and XANES studies acs.org
Aqueous Phase Six-coordinate Jahn-Teller distorted octahedron researchgate.net X-ray diffraction researchgate.net

Ab Initio Molecular Dynamics Simulations of Hydration Mechanisms

Ab initio molecular dynamics (AIMD) simulations provide a powerful lens to study the dynamic processes of copper ion hydration. nih.govresearchgate.net These simulations, which calculate the forces on atoms from first principles, have been instrumental in understanding the mechanisms of water exchange and the coexistence of different coordination states. nih.govresearchgate.net

AIMD studies have revealed that the hydration of Cu(II) is a dynamic process with coexisting coordination numbers. nih.govresearchgate.net Simulations in both gas and aqueous phases indicate that a five-coordinate complex is the most thermodynamically favorable state. nih.govresearchgate.net The traditionally accepted six-coordinate complex exists but is found to be a much less stable state. nih.govresearchgate.net In the gas phase, a four-coordinate complex is more accessible than the six-coordinate one, but it is not stable in an aqueous environment. nih.govresearchgate.net

These simulations also highlight the different driving forces for coordination in different phases. In the gas phase, entropy is the dominant factor in the formation of the five-coordinate complex, while in the aqueous phase, energy becomes the dominant term. nih.govresearchgate.net Furthermore, AIMD simulations have been used to study the dimerization of Cu²⁺ ions in water and on mineral surfaces, providing insights into their behavior in more complex environments. osti.gov The simulations show that Cu²⁺ dimers are typically 6-coordinated and bridged by two hydroxide ions. osti.gov

Force Field Parametrization and Molecular Mechanics Modeling

While quantum chemical methods provide high accuracy, their computational cost can be prohibitive for large systems or long timescales. Molecular mechanics (MM) modeling, which uses classical force fields, offers a more computationally efficient alternative. A crucial step in MM simulations is the development of accurate force field parameters that can describe the interactions between the copper ion and water molecules.

The development of reactive force fields, such as ReaxFF, has enabled large-scale dynamic simulations of copper-water interactions. colab.wscapes.gov.brresearchgate.net The parametrization process for these force fields is often a multi-stage strategy. An initial training set, containing data from quantum mechanics (QM) calculations on small [Cu(H₂O)n]²⁺ clusters and condensed phase properties, is augmented with data from ReaxFF molecular dynamics simulations. colab.wscapes.gov.brresearchgate.net

The resulting force fields have shown good agreement with experimental and QM-based molecular dynamics results for various properties, including the average coordination number, the Jahn-Teller distortion in [Cu(H₂O)₆]²⁺ clusters, and the angular distributions of water molecules in the first and second hydration shells. colab.wscapes.gov.br These validated force fields are valuable tools for studying a wide range of phenomena, from the behavior of copper ions in biological systems to the processes of crystal growth and dissolution. colab.wscapes.gov.brrsc.org

Predictive Modeling of Reactivity and Stability in Hydrated Environments

Computational models are increasingly used to predict the reactivity and stability of hydrated copper ions. acs.orgrsc.org DFT calculations, for instance, can be used to predict the acidity (pKa) of copper aquo complexes. acs.org By combining gas-phase calculations with self-consistent reaction field (SCRF) models to account for solvation effects, researchers can obtain pKa values that are in good agreement with experimental data. acs.org

These predictive models can also be applied to more complex systems. For example, the reactivity of functionalized polymers towards Cu²⁺ ions in wastewater treatment has been investigated using DFT. nih.gov By calculating the electronic chemical potential, researchers can predict the charge transfer between the polymer and the hydrated copper ion, providing a measure of the chelating effect. nih.gov Such studies are crucial for designing more effective materials for environmental remediation.

Exploration of Electronic Structure and Bonding Characteristics via Computational Methods

Understanding the electronic structure and bonding in hydrated copper complexes is key to explaining their properties and reactivity. smf.mxscielo.org.mx Computational methods, particularly DFT, provide detailed insights into the nature of the copper-water bond. smf.mxscielo.org.mx

Studies have shown that the bonding between a copper ion and a water molecule is highly dependent on the geometry of approach. smf.mxscielo.org.mx Bonding is most favorable in a conical region perpendicular to the plane of the water molecule, with the vertex at the oxygen atom. smf.mxscielo.org.mx Analysis of the electronic structure reveals that the interaction involves both electrostatic and covalent contributions.

In complexes with multiple water molecules, the electronic structure becomes more complex. For instance, in some hydrated Cu(II)-guanine complexes, an electron transfer from the guanine (B1146940) molecule to the Cu(II) ion can occur, resulting in a Cu(I)-guanine⁺ complex. cuni.cz The degree of this charge transfer is influenced by the number of coordinating water molecules. cuni.cz Computational studies can also probe the spin density distribution, providing further details on the electronic state of the copper center and its ligands. nih.gov

Advanced Studies on Coordination Chemistry and Hydration Phenomena

Debates and Resolutions on Coordination Geometries in Hydrated Copper(II) Ions

The precise coordination geometry of the hydrated copper(II) ion in aqueous solution has been a topic of considerable debate. acs.orgnih.govresearchgate.net For a long time, the prevailing model was a six-coordinate, tetragonally elongated octahedral geometry due to the Jahn-Teller distortion. nih.gov This effect causes a splitting of the d-orbital energy levels, resulting in a more stable, distorted structure. wikipedia.orglibretexts.org In this configuration, the two axial copper-oxygen (Cu-O) bonds are significantly longer than the four equatorial Cu-O bonds. wikipedia.org

However, a multitude of experimental and theoretical studies have challenged this simple picture, proposing the coexistence or predominance of other coordination numbers. nih.govacs.org A significant body of research, including combined neutron and molecular dynamics studies, suggests that a five-coordinate, square-pyramidal geometry is the most stable arrangement for the hydrated copper(II) ion in aqueous solution. researchgate.netresearchgate.netnih.gov These findings are supported by various spectroscopic techniques, including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES). acs.orgnih.govacs.org

Further complicating the matter, some studies propose a dynamic equilibrium between four-, five-, and six-coordinate species. nih.govacs.org Density functional theory (DFT) calculations have shown that while a four-coordinate, square-planar geometry is favored in the gas phase, the five-coordinate square-pyramidal structure is more stable in the aqueous phase. acs.orgresearchgate.netpsu.edu However, the energy difference between the five- and six-coordinate models is small, on the order of ~1.4 kcal/mol, suggesting that both forms can coexist in solution. acs.orgpsu.edunih.gov

The resolution to this debate appears to be leaning towards a more dynamic and fluxional view of the copper(II) hydration shell, where an equilibrium between five- and six-coordinate geometries is likely. nih.govnih.gov The specific coordination is sensitive to the surrounding environment, including the presence of other ions and the nature of the solvent. nih.govosti.gov

Table 1: Comparison of Proposed Coordination Geometries for Hydrated Copper(II) Ion

Coordination NumberGeometryKey Evidence
6Tetragonally Elongated OctahedralJahn-Teller Theory, Early assumptions, Present in many solid-state structures wikipedia.orgnih.gov
5Square Pyramidal / Trigonal BipyramidalNeutron Diffraction, EXAFS, XANES, DFT calculations acs.orgresearchgate.netresearchgate.netnih.gov
4Square PlanarFavored in gas-phase DFT calculations acs.orgresearchgate.netpsu.edu
Dynamic EquilibriumMixture of 4, 5, and 6-coordinate speciesSome EXAFS and DFT studies suggesting small energy differences between states nih.govacs.orgpsu.edu

Ligand Exchange Mechanisms in Hydrated Copper Complexes

The exchange of water molecules (ligands) between the first coordination shell of the copper(II) ion and the bulk solvent is a fundamental process that dictates the reactivity of the ion. The hydrated copper(II) ion exhibits one of the fastest water exchange rates among first-row transition metal aqua ions. youtube.comresearchgate.net This high lability is a direct consequence of the Jahn-Teller effect, which weakens the axial Cu-O bonds, facilitating the departure of axial water molecules. researchgate.net

Ligand substitution reactions in coordination complexes can proceed through a spectrum of mechanisms, broadly categorized as associative, dissociative, or interchange. youtube.comcsbsju.edulibretexts.org

Associative (A) mechanism: The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the leaving ligand departs. csbsju.eduwikipedia.org

Dissociative (D) mechanism: The leaving ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. csbsju.educarleton.ca

Interchange (I) mechanism: The incoming and outgoing ligands exchange in a concerted process without a distinct intermediate. This can be further classified as associative interchange (Ia), where the incoming ligand has a significant influence on the transition state, or dissociative interchange (Id), where the leaving ligand's departure is more important. youtube.com

For the hydrated copper(II) ion, the mechanism of water exchange is generally considered to be an associative interchange (Ia) mechanism. researchgate.netscielo.org.mx This is supported by studies on five-coordinate copper(II) complexes which show modestly negative activation volumes, indicative of an associative process where the volume of the transition state is smaller than the reactants. researchgate.net The flexibility of the coordination sphere, allowing for the transient formation of a higher-coordinate species, facilitates this pathway.

Influence of Environmental Factors on Solvation Shell Dynamics

The structure and dynamics of the solvation shells around the copper(II) ion are highly sensitive to environmental conditions such as temperature, pressure, and the presence of other chemical species.

Temperature and Pressure: Studies on water exchange reactions in five-coordinate copper(II) complexes have quantified the effects of temperature and pressure. researchgate.net For instance, for the complex [Cu(tmpa)(H₂O)]²⁺, the activation enthalpy (ΔH‡) for water exchange is 43.0 ± 1.5 kJ mol⁻¹, and the activation entropy (ΔS‡) is +32 ± 6 J K⁻¹ mol⁻¹. researchgate.net The activation volume (ΔV‡) is -3.0 ± 0.1 cm³ mol⁻¹, providing evidence for the associative interchange mechanism. researchgate.net Changes in temperature and pressure can thus modulate the rate of ligand exchange and potentially shift the equilibrium between different coordination geometries.

Anions and Surfaces: The presence of counter-ions and interfaces can significantly alter the hydration structure. For example, in concentrated solutions of hydrochloric acid, chloride ions can replace water molecules to form the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.uklibretexts.org The interaction of hydrated copper(II) ions with mineral surfaces is also an area of active research. Ab initio molecular dynamics simulations have shown that Cu(II) ions adsorbed on silica surfaces have a stronger tendency to form dimers compared to when they are in bulk water. osti.govosti.gov This highlights the crucial role of the local environment in dictating the coordination and reactivity of the hydrated copper ion.

Hydrogen Bonding Networks in Hydrated Copper Systems

The water molecules in the first hydration shell of the copper(II) ion act as hydrogen bond donors to water molecules in the second hydration shell and beyond, creating an extended and dynamic hydrogen-bonding network. aip.orgrsc.org The Jahn-Teller distortion of the primary coordination sphere has a direct impact on the strength of these hydrogen bonds. sci-hub.se

The four equatorial water molecules, being more strongly bonded to the copper ion, are more polarized. This increased polarization leads to stronger hydrogen bonds with water molecules in the second shell. sci-hub.se Conversely, the two weakly bound axial water molecules form weaker hydrogen bonds. sci-hub.se This asymmetry in hydrogen bond strength, induced by the Jahn-Teller effect, can be detected using techniques like infrared spectroscopy. sci-hub.se

Computational studies, including ab initio molecular dynamics, have been instrumental in mapping these hydrogen bonding networks. osti.govaip.org These simulations reveal the detailed structure of the first and second hydration shells and the dynamic nature of the hydrogen bonds connecting them. aip.org Quantum theory of atoms in molecules (QTAIM) and the noncovalent interaction index (NCI) have been used to classify the nature of the interactions between the Cu²⁺ ion and the surrounding water molecules, indicating a degree of covalent character in both the equatorial and axial bonds. nih.gov The structure and dynamics of these hydrogen bonding networks are critical for understanding the thermodynamics and kinetics of reactions involving hydrated copper(II) ions.

Reaction Mechanisms and Transformations of Hydrated Copper Compounds

Solid-State Reactions and Phase Transformations

Solid-state reactions of hydrated copper compounds often involve transformations driven by thermal energy or mechanical force, leading to changes in hydration state and crystal structure.

Solid-state reactions of hydrated copper salts can proceed through mechanisms that involve the sequential substitution of coordinated water molecules. wits.ac.za Grinding hydrated copper(II) acetate (B1210297) with ligands like 1,3-di(4-pyridyl)propane, for instance, results in a gradual color change, indicating the formation of a one-dimensional coordination polymer with pores filled with water. wits.ac.za These mechanochemical methods can produce new compounds that are not accessible through solution-based chemistry. wits.ac.za

In some systems, such as the hydration of copper sulfate (B86663) monohydrate (CuSO₄·H₂O) to copper sulfate pentahydrate (CuSO₄·5H₂O), the transformation is mediated by the formation of an intermediate hydrate (B1144303), copper sulfate trihydrate (CuSO₄·3H₂O). nih.govacs.org The reaction proceeds sequentially, with the nucleation and growth of the trihydrate, followed by the nucleation and growth of the pentahydrate. nih.govacs.org This stepwise hydration highlights the complexity of solid-state reaction pathways, where metastable intermediates play a crucial role. nih.gov

Gas-solid reactions are prominent in the chemistry of hydrated copper compounds, particularly in dehydration and ligand exchange processes. The thermal decomposition of copper sulfate pentahydrate (CuSO₄·5H₂O) is a classic example, occurring in distinct stages upon heating. asianpubs.org

Studies on the dehydration kinetics of CuSO₄·5H₂O reveal a multi-step process:

CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O asianpubs.org

CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O asianpubs.org

CuSO₄·H₂O → CuSO₄ + H₂O asianpubs.org

The mechanism and kinetics of these steps have been analyzed using thermogravimetric techniques. asianpubs.orgresearchgate.net The first step, losing two water molecules, is governed by a contracting sphere model. asianpubs.org The subsequent steps, leading to the monohydrate and finally the anhydrous salt, are controlled by diffusion processes. asianpubs.org The activation energies for these stages vary significantly, reflecting the different binding environments of the water molecules in the crystal lattice. asianpubs.orgresearchgate.netiaea.org Specifically, the first two water molecules are lost from coordinate bonds with the copper ion, followed by two more that are also involved in hydrogen bonding, and finally the last water molecule, which is bound to the sulfate ion via hydrogen bonds. researchgate.netiaea.org

The rate of dehydration can also be influenced by the pressure of water vapor. sci-hub.secdnsciencepub.com For copper sulfate pentahydrate, increasing water vapor pressure initially decreases the dehydration rate, but this is followed by a significant acceleration before the rate declines again. cdnsciencepub.com This behavior is linked to transitions between amorphous and crystalline intermediate states during the reaction. sci-hub.secdnsciencepub.com

Hydrated copper salts also react with gases like ammonia (B1221849). When hydrated copper sulfate is exposed to ammonia gas, a reaction occurs. rsc.orgquora.comquora.com In an aqueous solution, this reaction is more complex; adding a small amount of ammonia solution to a copper(II) sulfate solution first precipitates light blue copper(II) hydroxide (B78521). quora.com With excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. quora.com

Redox Chemistry and Electron Transfer Mechanisms in Hydrated Systems

The redox chemistry of copper is central to its function in many chemical and biological systems, with the Cu(I)/Cu(II) couple being particularly important. In aqueous environments, copper ions are hydrated, and the surrounding water molecules play a critical role in the electron transfer mechanisms.

In aqueous solution, the copper(II) ion is more stable than the copper(I) ion. Any attempt to form simple copper(I) compounds in solution typically results in disproportionation, where the copper(I) ion is simultaneously oxidized to copper(II) and reduced to copper metal. chemguide.co.uk2Cu⁺(aq) → Cu²⁺(aq) + Cu(s) chemguide.co.uk

The stability of the +2 oxidation state in water is due to the greater electrostatic attraction of the Cu²⁺ ion to the oxygen ends of the water molecules, which form a stable hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. chemguide.co.ukstackexchange.com This high hydration energy for Cu²⁺ overcomes the higher second ionization energy of copper. stackexchange.com

Electron transfer reactions involving hydrated copper ions can occur through outer-sphere or inner-sphere mechanisms. The reduction potential of the Cu²⁺/Cu⁺ couple is highly dependent on the nature of the ligands coordinated to the copper ion. stackexchange.comdocbrown.info While water favors the Cu(II) state, softer ligands that form more covalent bonds can stabilize the Cu(I) state. stackexchange.com The reduction potential for the Cu²⁺ to Cu⁺ transition in an aqueous solution with phenanthroline ligands, for example, is observed between 200 and 1200 mV, showcasing the tunability of copper's redox properties. nih.gov

Computational studies have provided further insight into the coordination structures and reduction potentials. For a solvated copper ion, the coordination number changes with the oxidation state, influencing the reorganization of the solvent shell during electron transfer. nih.gov DFTB3/MM simulations suggest that while hydrated Cu(II) has a well-defined structure, hydrated Cu(I) may have a lower coordination number, such as two-coordinate. nih.gov

Hydrolysis and Speciation Dynamics in Aqueous Solutions

In aqueous solutions, metal ions are hydrated and act as acids, meaning they can donate protons from their coordinated water molecules in hydrolysis reactions. physicsandmathstutor.comwikipedia.org The copper(II) ion in water exists as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic blue color of copper(II) salt solutions. chemguide.co.uksavemyexams.com

This aqua ion is acidic and undergoes hydrolysis, establishing equilibria with various hydroxo and oxo-hydroxo species. waterquality.gov.aunih.gov The extent of hydrolysis is pH-dependent. who.intresearchgate.net[Cu(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Cu(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

As the pH increases, further deprotonation occurs, leading to the formation of neutral copper(II) hydroxide, Cu(OH)₂, which precipitates from the solution. chemguide.co.ukjamgroupco.com[Cu(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ Cu(OH)₂(s) + H₃O⁺(aq) + 4H₂O(l)

At even higher pH, the precipitate can redissolve to form anionic hydroxo complexes like [Cu(OH)₄]²⁻. atamanchemicals.com The speciation of copper in an aqueous solution is a complex function of pH and copper concentration, involving monomeric and polymeric species. cost-nectar.eu

Table 1: Hydrolysis Constants for Mononuclear Copper(II) Species at 298 K This table presents the equilibrium constants (log K) for the hydrolysis reactions of the hydrated Cu²⁺ ion.

Equilibrium Reactionlog K (at infinite dilution)
Cu²⁺ + H₂O ⇌ CuOH⁺ + H⁺-7.97 ± 0.09
Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ + 2H⁺-16.23 ± 0.15
Cu²⁺ + 3H₂O ⇌ Cu(OH)₃⁻ + 3H⁺-26.63 ± 0.40
Cu²⁺ + 4H₂O ⇌ Cu(OH)₄²⁻ + 4H⁺-39.73 ± 0.17

Data sourced from Powell et al., 2007, as cited in a NECTAR COST report. cost-nectar.eu

The speciation also includes dimeric and trimeric species, such as [Cu₂(OH)₂]²⁺ and [Cu₃(OH)₄]²⁺, especially at higher copper concentrations. cost-nectar.eu Understanding these speciation dynamics is critical, as the bioavailability and reactivity of copper are highly dependent on its chemical form. waterquality.gov.aunih.gov

Interfacial Reaction Studies

The reactions at the interface between a hydrated copper surface (or a surface with adsorbed hydrated copper species) and a solution are crucial in fields like electrochemistry and corrosion science.

The electrochemical behavior of copper in aqueous solutions is dominated by its anodic dissolution (oxidation) and the cathodic reduction of species in the solution. In many aqueous environments, the surface of copper metal is covered by a thin layer of hydrated copper oxides. sci-hub.se

The anodic dissolution of copper is highly influenced by the pH and the presence of complexing anions like chloride. mdpi.comelectrochem.org In acidic and neutral solutions, copper oxidation often proceeds through the formation of Cu(I) species, which may then form a salt layer (like CuCl) or be further oxidized to Cu(II). mdpi.com The process can be controlled by the diffusion of copper ions through the oxide film or into the solution. ampp.org

Table 2: Anodic Dissolution Mechanisms of Copper in Different Media This table summarizes the proposed initial steps for the anodic dissolution of copper in the presence of chloride and sulfate ions.

MediumProposed Anodic Reaction Mechanism
Chloride MediaCu + Cl⁻ → CuCl + e⁻ CuCl + Cl⁻ → [CuCl₂]⁻
Sulfate MediaCu + SO₄²⁻ → (CuSO₄)ads⁻ + e⁻

Data sourced from Shibata et al. electrochem.org

In alkaline solutions, the formation of a more stable, passive film, primarily composed of cuprous oxide (Cu₂O) and sometimes cupric oxide (CuO), can occur. mdpi.comampp.org This passivation layer can significantly decrease the rate of copper dissolution. mdpi.comampp.org The reduction of hydrated copper(II) ions at an electrode surface is the basis for copper electroplating. The mechanism involves the stepwise reduction, typically from Cu(II) to Cu(I) and then to Cu(0), with the transfer of the first electron often being the rate-determining step. The structure of the hydrated ion and its interaction with the electrode surface are key factors in the kinetics of this process.

Surface Chemistry of Hydrated Copper Compounds

The surface chemistry of hydrated copper compounds is a multifaceted field of study, encompassing adsorption phenomena, catalytic activities, and the intricate interactions at the copper-water interface. These processes are fundamental to understanding corrosion, environmental remediation, and catalysis.

The interaction of water with copper surfaces can lead to molecular adsorption, dissociation of water molecules, and the formation of hydroxyl groups. skb.se This can further lead to an equilibrium between hydroxyl groups, water molecules, and atomic oxygen on the surface. skb.se Under certain conditions, the dissociative adsorption of water on copper surfaces can result in the formation of hydrogen gas. skb.se Theoretical studies suggest that this process is thermodynamically and kinetically feasible on ideal copper surfaces like Cu(110) and Cu(100), potentially leading to the formation of a hydroxyl monolayer. skb.se

The oxidation state of copper plays a crucial role in its surface chemistry. Copper can readily exist in Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states, allowing for both one-electron (radical) and two-electron (organometallic) pathways in reactions. nih.gov This versatility makes copper compounds effective catalysts in a wide range of organic reactions. nih.govbritannica.com For instance, copper(II) sulfate pentahydrate has been demonstrated as an efficient and environmentally friendly catalyst for the acetylation of alcohols and phenols. scielo.br

The surface of copper can be intentionally oxidized, a process known as passivation, to form a protective layer that prevents further corrosion. acs.org This layer often consists of copper oxides, sulfides, or carbonates, depending on the atmospheric composition. acs.org In aqueous environments, basic copper salts like brochantite (Cu₄(OH)₆SO₄) and atacamite (Cu₂Cl(OH)₃) are common corrosion products. mdpi.com

The adsorption of ions and molecules onto the surface of hydrated copper compounds is a key aspect of their surface chemistry. The pH of the solution significantly influences the adsorption capacity, as does the presence of other ions. nih.govscirp.org For example, the adsorption of copper ions onto materials like bamboo sawdust is strongly pH-dependent, with increasing pH leading to higher adsorption. nih.gov The hydrated ionic radius of copper(II) can also affect its adsorption, with larger hydrated ions potentially facing more difficulty in accessing adsorption sites. researchgate.net

Adsorption Characteristics

The table below summarizes key findings related to the adsorption behavior on various surfaces involving hydrated copper species.

AdsorbentAdsorbateKey Findings
Natural Bamboo SawdustCopper IonsAdsorption capacity increases with increasing pH and copper loading. The presence of hydrated copper ions participates in the adsorption process. nih.gov
APTES-HyCCopper(II)The larger hydrated radius of Cu(II) compared to Pb(II) results in a lower likelihood of adsorption. researchgate.net
Mouka Smectite & Activated CarbonCopper(II) IonsAdsorption is influenced by stirring time, adsorbent mass, and pH, with an optimal pH of 3.5 for both adsorbents. scirp.org
Defective Copper SurfacesHydrazine (B178648)Adsorption energies vary depending on the surface defects (steps, adatoms, vacancies), with the strongest adsorption on the stepped (110) surface. acs.org

Catalytic Activity

The catalytic properties of hydrated copper compounds are diverse and significant. The table below outlines some notable catalytic applications.

CatalystReactionKey Findings
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Acetylation of alcohols and phenolsActs as an efficient and reusable "green" catalyst under solvent-free conditions. scielo.br
Copper-containing Zeolite YNH₃-SCR-DeNOxCatalytic activity is dependent on the nature of the copper species, which is influenced by the synthesis method. rsc.org
Copper Manganese OxidesCO OxidationThe thermal decomposition of copper permanganate (B83412) hydrates can produce active catalysts for CO oxidation at low temperatures. mdpi.com
Copper Surface (preoxidized)Alkene EpoxidationA preoxidized copper surface can selectively catalyze the epoxidation of alkenes. nih.gov
Cupric Chloride (CuCl₂)Chlorination of hydrocarbonsThe hydrated form, CuCl₂∙2H₂O, is used as a catalyst in various organic reactions. britannica.com

Environmental Research Perspectives on Hydrated Copper Species

Environmental Speciation and Transformation Pathways

Transformation pathways for copper are complex and can involve oxidation, dissolution, and sulfidation. nih.gov For instance, elemental copper nanoparticles readily oxidize to form copper(I) oxide and subsequently copper(II) oxide. nih.gov These oxides can then dissolve, particularly at low pH or in the presence of ligands, releasing hydrated copper ions. nih.gov The oxidation of copper can proceed through several stages, from initial oxygen chemisorption and surface restructuring to the formation of Cu₂O and eventually CuO layers. acs.org

In aquatic environments, dissolved copper's fate is influenced by its partitioning between water, suspended particles, and sediments. canada.ca The interaction with organic matter is a key process, with copper forming stable "inner sphere" complexes where water molecules in the hydration shell are replaced by functional groups from the organic ligands. msu.ru This complexation can render the copper less water-soluble. msu.ru

Role of Hydrated Copper in Geochemical Cycles

Hydrated copper is a key mobile species in the broader biogeochemical cycle of copper, which involves exchanges between the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org Natural processes like volcanic activity and the weathering of copper-containing rocks release copper into the environment, where it can become hydrated and enter soil and water systems. wikipedia.org

In soils, the mobility and availability of hydrated copper are largely controlled by adsorption to soil components. wur.nl Copper binds strongly to soil organic matter (SOM), with studies showing over 90% of added copper being bound to SOM in agricultural soils. wur.nl Metal hydroxides, particularly those of iron and aluminum, and clay minerals also play a significant role in adsorbing copper, especially in soils with low organic matter content. wur.nlcjees.ro The adsorption process is pH-dependent, generally increasing with higher pH. publish.csiro.au

The biogeochemical cycling of copper in the rhizosphere (the soil region influenced by plant roots) is particularly dynamic. embrapa.br Root exudates can influence the chemical and biological properties of the soil, affecting copper's availability and uptake by plants. embrapa.br Furthermore, copper can impact other elemental cycles. For example, copper contamination in freshwater sediments has been shown to affect the nitrogen cycle by inhibiting nitrate (B79036) formation and increasing nitrous oxide emissions. mdpi.com This can be linked to the mobilization of iron, suggesting interconnected biogeochemical cycles. mdpi.com

Interactions with Environmental Ligands and Matrices

The interaction of hydrated copper with various environmental ligands and matrices is fundamental to its speciation and fate.

Organic Ligands: Dissolved and soil organic matter are primary binding agents for copper. waterquality.gov.aumsu.ru Functional groups like carboxyls, phenols, and amines within organic matter form strong complexes with Cu(II). msu.rumsu.ru These interactions are often in the form of inner-sphere complexes, where the ligand directly binds to the copper ion, displacing water molecules from its hydration shell. msu.rumsu.ru Studies using X-ray absorption spectroscopy have provided evidence for Cu(II) forming five-membered chelate rings with organic matter. msu.ru The strength of these complexes is significant, with over 99% of copper in some estuarine systems being present as organic complexes. researchgate.net

Inorganic Ligands and Mineral Surfaces: Hydrated copper ions also interact with inorganic components of the environment. Adsorption onto mineral surfaces like clay minerals (e.g., vermiculite) and metal oxides (e.g., goethite, hematite) is a key process for immobilizing copper in soils and sediments. cjees.ropublish.csiro.auresearchgate.net This adsorption can occur through mechanisms like ion exchange and the formation of surface complexes. cjees.ro The presence of humic acid can enhance the adsorption of copper onto mineral surfaces by providing additional binding sites. researchgate.net The composition of the mineral complex influences copper adsorption; for example, complexes containing organic matter and iron oxides show a high capacity for copper uptake. mdpi.com

The following table summarizes the binding constants (log K) for copper with various ligands, illustrating the strength of these interactions.

Ligand/MatrixLog KConditionsSource
Dissolved Organic MatterVaries widelyNatural Waters waterquality.gov.au
Humic Acid5.3 - 8.7pH dependent wur.nl
Fulvic Acid4.0 - 6.0pH dependent waterquality.gov.au
Goethite (Iron Oxide)~5.5pH 6 publish.csiro.au
Kaolinite (Clay Mineral)~4.5pH 6 researchgate.net
Root Exudates (SRE)4.86 (log Kd)n/a acs.org

This table is interactive. Click on the headers to sort the data.

The interaction between copper and various ligands is a competitive process. For example, cations like Ca²⁺ can compete with copper for binding sites on soil minerals. researchgate.net The presence of certain anions, like chloride, can also influence copper adsorption on mineral surfaces. publish.csiro.au

Catalytic Research Applications of Hydrated Copper Materials

Heterogeneous Catalysis by Copper Hydrate-Derived Materials

Heterogeneous catalysts are those in a different phase from the reactants, offering advantages in separation and reusability. nih.gov Copper hydrate-derived materials are frequently employed as precursors for creating active heterogeneous catalysts. mdpi.com These materials, often supported on various substrates like silica, alumina, or zeolites, provide a platform for a wide range of chemical reactions. mdpi.commdpi.comrsc.org The preparation method and the nature of the support have a significant influence on the physicochemical properties and, consequently, the catalytic performance of the resulting copper-based catalysts. mdpi.com

Hydrated copper compounds have proven to be effective catalysts for a variety of organic transformations. These reactions are fundamental to synthetic chemistry, enabling the construction of complex molecules from simpler precursors.

One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," which is a highly efficient method for synthesizing 1,2,3-triazoles. mdpi.commdpi.com Layered copper hydroxide (B78521) salts, for instance, have been successfully used as catalysts for CuAAC reactions under solvent-free conditions. mdpi.com Similarly, copper(II) sulfate (B86663) pentahydrate, in the presence of a reducing agent, is a common catalyst precursor for this transformation. beilstein-journals.org The choice of the copper salt and ligands can significantly impact the reaction's efficiency. For example, copper(II) acetate (B1210297) hydrate (B1144303) has shown higher catalytic activity in certain CuAAC reactions compared to copper(II) sulfate pentahydrate. beilstein-journals.org

Hydrated copper(II) salts also catalyze various other organic reactions. For instance, copper(II) tetrafluoroborate (B81430) hydrate is a highly efficient catalyst for the formation of aldehyde 1,1-diacetates from aldehydes and acetic anhydride (B1165640) under solvent-free conditions at room temperature. organic-chemistry.org This method offers high yields and rapid reaction times. organic-chemistry.org Additionally, copper(II) sulfate has been computationally studied as a catalyst for the dehydration of alcohols to alkenes. rsc.org

The table below summarizes some organic transformation reactions catalyzed by hydrated copper compounds.

CatalystReaction TypeSubstratesKey Findings
Layered Copper Hydroxide Salts Azide-Alkyne Cycloaddition (Click Reaction)Azides and AlkynesEfficient synthesis of 1,2,3-triazoles under solvent-free conditions. mdpi.com
Copper(II) Sulfate Pentahydrate Azide-Alkyne Cycloaddition (Click Reaction)Benzyl azide (B81097) and phenylacetyleneUsed with a reducing agent; less active than copper(II) acetate hydrate in some cases. beilstein-journals.org
Copper(II) Acetate Hydrate Azide-Alkyne Cycloaddition (Click Reaction)Benzyl azide and phenylacetyleneShowed complete conversion in a shorter time compared to copper(II) sulfate pentahydrate. beilstein-journals.org
Copper(II) Tetrafluoroborate Hydrate Acetal FormationAldehydes and Acetic AnhydrideExcellent yields of aldehyde 1,1-diacetates under solvent-free, room temperature conditions. organic-chemistry.org
Copper(II) Sulfate Alcohol DehydrationAlcoholsComputationally shown to catalyze the formation of alkenes. rsc.org

Hydrogenation is a chemical reaction that adds hydrogen, usually to saturate organic compounds, and is crucial in many industrial processes. wikipedia.org Copper-based catalysts are particularly noted for their selectivity in the hydrogenation of carbonyl compounds. mdpi.com

Copper hydrate-derived materials are often used as precursors to prepare active hydrogenation catalysts. For example, a highly dispersed phase of metallic copper nanoparticles can be obtained from a copper-hydrated precursor deposited on silica. mdpi.com These catalysts have demonstrated high activity and selectivity in the liquid-phase hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), a valuable biorenewable chemical. mdpi.com The smaller the copper particle size, the higher the catalytic activity in HMF hydrogenation. mdpi.com

Copper catalysts are also employed in the hydrogenation of other aldehydes, such as octanal (B89490) to octanol (B41247). mdpi.comresearchgate.net Studies have investigated the effect of water on the catalytic activity, with copper chromite showing no deactivation, while an alumina-supported copper catalyst exhibited a marginal improvement in selectivity. mdpi.comresearchgate.net Furthermore, copper hydrotalcite has been reported as an efficient catalyst for the hydrogenation of CO2 to formic acid. researchgate.net

The following table presents examples of catalytic hydrogenation processes using copper-hydrate derived materials.

Catalyst PrecursorSupportReactantProductKey Findings
Copper-hydrated precursor SiO25-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF)Highly dispersed copper nanoparticles led to high conversion and selectivity. mdpi.com
Copper oxide AluminaOctanalOctanolNo change in conversion with water addition, but selectivity to octanol improved marginally. mdpi.comresearchgate.net
Copper chromite -OctanalOctanolShowed no deactivation or change in selectivity with the addition of water. mdpi.comresearchgate.net
Copper hydrotalcite -Carbon Dioxide (CO2)Formic AcidEfficient for selective hydrogenation of CO2 and could be recycled. researchgate.net
Copper(II)-doped ZIF-8 -AlkenesAlkanesActs as a reusable and size-selective heterogeneous catalyst using hydrazine (B178648) hydrate as the hydrogen source. researchgate.net

Mechanistic Insights into Catalytic Activity

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For hydrated copper-catalyzed reactions, the mechanism often involves the in-situ formation of the active catalytic species.

In the CuAAC reaction, it is widely accepted that a copper(I) species is the active catalyst. beilstein-journals.org When using copper(II) salts like copper(II) sulfate pentahydrate, a reducing agent is typically added to generate the Cu(I) species in situ. beilstein-journals.org DFT studies suggest that the reaction profits from the interplay of at least two copper(I) centers. beilstein-journals.org

In the dehydration of alcohols catalyzed by copper(II) sulfate, computational studies suggest two possible mechanisms: a concerted, asynchronous type II dyotropic reaction or a stepwise E1-like process. rsc.org The regeneration of the hydrated copper(II) sulfate is crucial for closing the catalytic cycle. rsc.org

For hydrogenation reactions, the active sites and reaction pathways are also subjects of detailed investigation. In the hydrogenation of HMF, metallic copper nanoparticles are the active phase. mdpi.com For methanol (B129727) steam reforming on copper catalysts, the dynamic interplay between Cu(0) and Cu(+) sites is considered crucial for the reaction, with water being activated on the Cu(0) site. researchgate.net In some cases, a balanced distribution of Cu(0) and Cu(I) on the surface can promote the hydrogenation of ester, acyl, and ketone groups, where Cu(0) facilitates H2 dissociation and Cu(I) activates the C=O groups. mdpi.com

Development of Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new catalytic systems, and hydrated copper materials are at the forefront of this movement. researchgate.netfrontiersin.org Their low toxicity and abundance make them a sustainable choice compared to noble metals like palladium and platinum. researchgate.netnih.gov

A significant area of development is the use of bio-based and biodegradable supports for copper catalysts. Copper-alginate hydrogels, for example, provide an environmentally friendly alternative to conventional catalyst supports. frontiersin.org These hydrogels have been successfully used in microfluidic systems to catalyze cycloaddition reactions, demonstrating enhanced reaction kinetics and reduced waste generation. frontiersin.org

The development of magnetically separable nanocatalysts is another approach to improving the sustainability of copper-catalyzed reactions. nih.gov Silica-coated magnetic copper nanocatalysts have been developed for decarboxylative cross-coupling reactions, offering a low-cost, stable, and easily recoverable system that can be reused for multiple cycles without significant loss of activity. nih.gov

Furthermore, the use of waste-derived materials as catalysts is a promising avenue for sustainable chemistry. Copper flakes, a waste product from copper industries, have been utilized for the reductive acetamidation of nitroarenes in a solvent-free, one-pot process. acs.org This approach not only provides a valuable product but also valorizes an industrial waste stream.

Advanced Research Methodologies for Investigating Hydrated Copper Systems

State-of-the-Art Diffraction Techniques for Structural Elucidation

Diffraction methods are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com These techniques are foundational to understanding the crystal structure of hydrated copper compounds, including the geometry of the copper coordination sphere and the nature of hydrogen bonding networks. mdpi.com

X-ray Diffraction (XRD) Applications

X-ray Diffraction (XRD) is a primary tool for the structural analysis of crystalline materials, including hydrated copper complexes. researchpublish.comforcetechnology.comunigoa.ac.in By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystal, XRD can provide detailed information about the unit cell dimensions, space group, and atomic coordinates. researchpublish.comlc3.ch

Single-crystal XRD is the gold standard for determining the precise crystal structure of a compound, offering insights into molecular conformation, packing, and hydrogen bonding. mdpi.comacs.org For instance, the crystal structures of various copper(II) mixed ligand complexes have been determined using this technique. researchpublish.com Powder XRD (PXRD), on the other hand, is valuable for phase identification in bulk materials, tracking hydration and dehydration processes, and studying phase transitions under different conditions. mdpi.comunigoa.ac.in It is particularly useful for analyzing finely ground powders and can be used for both qualitative and quantitative phase analysis. researchpublish.comunigoa.ac.in

Recent advancements in XRD technology, such as high-intensity synchrotron radiation sources and advanced detectors, allow for the analysis of very small or problematic crystals. mdpi.com Furthermore, techniques like thermodiffractometry, which couples XRD with temperature variations, enable the study of dynamic processes such as phase transitions and chemical reactions in hydrated copper systems. lc3.ch

Interactive Table: Applications of XRD in Hydrated Copper Systems

ApplicationTechniqueInformation ObtainedReference
Crystal Structure DeterminationSingle-Crystal XRDPrecise atomic coordinates, bond lengths, bond angles, hydrogen bonding networks. mdpi.comacs.org
Phase IdentificationPowder XRD (PXRD)Identification of crystalline phases present in a bulk sample. mdpi.comresearchpublish.com
Quantitative Phase AnalysisPowder XRD (PXRD)Determination of the relative amounts of different crystalline phases. researchpublish.comlc3.ch
Monitoring Dynamic ProcessesTemperature-dependent XRDStudy of dehydration, phase transitions, and thermal expansion. lc3.chacs.org
Crystallite Size DeterminationPowder XRD (PXRD)Estimation of the average size of crystalline domains. researchpublish.com

Electron Diffraction Techniques for Nanocrystalline Materials

For materials that only form nanocrystals, typically a few hundred nanometers or smaller, electron diffraction has emerged as a powerful alternative to XRD. rigaku.com The strong interaction of electrons with matter allows for the study of submicron-sized crystals. rigaku.com Three-dimensional electron diffraction (3D ED) methods, such as continuous rotation electron diffraction (cRED) and precession electron diffraction tomography (PEDT), are capable of determining complex crystal structures from nanocrystalline materials that are too small for conventional X-ray analysis. acs.orgdiva-portal.org

These techniques are particularly advantageous for studying poorly crystallized or polycrystalline materials at the nanoscale. icdd.com Precession of the electron beam helps to reduce dynamical scattering effects, leading to more accurate intensity data for structure solution. acs.org Electron diffraction has been successfully applied to determine the structures of various nanocrystalline materials, including metal-organic frameworks and the weathering products of minerals. acs.orgdiva-portal.org The combination of 3D ED with other techniques like high-resolution transmission electron microscopy (HRTEM) can provide a comprehensive understanding of the structure of complex nanomaterials. diva-portal.org

Interactive Table: Advanced Electron Diffraction Techniques

TechniqueAcronymKey AdvantageApplication ExampleReference
Continuous Rotation Electron DiffractioncRED / MicroEDSuitable for very small, beam-sensitive crystals.Structure determination of a novel metalloenzyme. diva-portal.org
Precession Electron Diffraction TomographyPEDTReduces dynamical scattering effects for more accurate intensity data.Studying nanocrystalline weathering products. acs.org
Scanning Electron NanodiffractionSENDCaptures diffraction data for each scanned position of the electron probe.Early exploration of nanodiffraction. mdpi.com

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Coordination Studies

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. berstructuralbioportal.orgspringernature.com It is highly sensitive and can be applied to both crystalline and non-crystalline materials, making it ideal for studying the coordination environment of copper in various hydrated systems. springernature.com

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). berstructuralbioportal.org

XANES provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. gu.sedergipark.org.tr

EXAFS yields data on the number, type, and distance of neighboring atoms, providing precise details about the local coordination sphere. gu.seacs.org

XAS has been instrumental in studying the coordination of copper(II) ions in various environments, from biological molecules to soil components. dergipark.org.tracs.org For example, it has been used to investigate the coordination of Cu(II) in amyloid-β peptide, revealing changes in the coordination environment with varying pH. acs.org The technique is sensitive enough to detect subtle changes in the local structure, such as the number of coordinating histidine or water ligands. acs.org

Interactive Table: Information from XAS Regions

XAS RegionInformation ProvidedExample Application in Copper SystemsReference
XANESOxidation state, coordination geometry (e.g., square planar, octahedral).Determining the electronic configuration and coordination of copper in different redox states of an enzyme. gu.se
EXAFSNumber, type, and distance of neighboring atoms.Characterizing the Cu(II) coordination sphere in complexes with organic ligands. acs.orgacs.org

Advanced Spectroscopic Probes for Molecular Environment Characterization

While diffraction techniques provide information on the long-range crystalline order, spectroscopic methods offer insights into the local molecular environment, chemical bonding, and dynamics within hydrated copper systems. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of atoms. libretexts.org While NMR is most commonly associated with diamagnetic compounds, it can also be applied to study paramagnetic systems, such as those containing copper(II). jeol.comnih.gov

In paramagnetic complexes, the unpaired electron of the Cu(II) ion can cause significant line broadening and shifts in the NMR signals of nearby nuclei. nih.gov This effect, while challenging, can be exploited to gain information about the electronic structure and magnetic properties of the copper center. jeol.com For instance, the Evans method, a paramagnetic NMR technique, can be used to estimate the magnetic susceptibility of transition metal complexes, which in turn provides insight into the electronic state of the metal ion. jeol.com

For diamagnetic copper(I) complexes, NMR is a powerful tool for characterizing the ligands and their coordination to the metal center. researchgate.net Furthermore, molecular diffusion studies using NMR can provide information about the size and aggregation state of copper complexes in solution, helping to distinguish between monomers and dimers. acs.org

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a sample. d-nb.infothermofisher.com These methods are highly sensitive to the local chemical environment and are excellent tools for studying the structure and bonding in hydrated copper compounds. d-nb.infoacs.org

The vibrational spectra of hydrated copper salts, such as copper sulfate (B86663) hydrates, reveal distinct bands corresponding to:

Intramolecular vibrations of the sulfate group and water molecules. acs.org

Vibrations of the copper complex , specifically the Cu-O bonds. acs.orgrsc.org

Lattice vibrations and hydrogen bonding interactions at low frequencies. acs.org

By analyzing the shifts in vibrational frequencies, researchers can deduce information about the coordination of water molecules (e.g., coordinated vs. lattice water), the strength of hydrogen bonds, and changes in the crystal structure upon dehydration or under pressure. acs.orgrsc.org For example, the stretching modes of water molecules (ν1 and ν3) are particularly sensitive to their environment and provide clear indicators of the dehydration process. acs.org Raman spectroscopy has also been used to identify different copper chloride minerals that are products of copper corrosion, with distinct spectra for each mineral phase. qut.edu.au

Interactive Table: Vibrational Modes in Hydrated Copper Sulfate (CuSO₄·5H₂O)

Vibrational ModeTypical Wavenumber Range (cm⁻¹)AssignmentReference
ν(OH) of H₂O3000 - 3500Stretching vibrations of water molecules acs.org
δ(HOH) of H₂O~1600Bending vibrations of water molecules acs.org
ν(SO₄²⁻)980 - 1100Stretching vibrations of the sulfate anion acs.orgresearchgate.net
Librations of H₂O~670Restricted rotational motions of water molecules qut.edu.au
ν(Cu-O)400 - 520Stretching vibrations of copper-oxygen bonds acs.orgqut.edu.au
Lattice Phonons< 400External modes of the crystal lattice researchgate.net

Microscopic and Imaging Techniques for Morphological and Elemental Analysis

Microscopic and imaging techniques are indispensable for visualizing the surface topography, structure, and elemental composition of hydrated copper compounds. These methods operate on the principle of probing the sample with a focused beam—of electrons, photons, or a physical probe—and analyzing the resulting interactions to construct a detailed image or map of the sample's properties. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. nih.gov The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. nih.gov For hydrated copper systems, SEM is particularly useful for examining the crystal morphology and the distribution of copper-containing particles. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , SEM can perform elemental analysis, providing quantitative data on the copper content and the presence of other elements within the hydrated structure. This combined technique allows for the creation of elemental maps, visually representing the distribution of different elements across the sample's surface. researchgate.net

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. nih.gov In the context of hydrated copper systems, TEM can reveal the crystal lattice structure, identify defects, and characterize the size and shape of nanoparticles. researchgate.net For instance, high-resolution TEM (HRTEM) can be used to observe the atomic arrangement in copper hydrate (B1144303) crystals. researchgate.net A significant challenge in imaging hydrated specimens is maintaining their native state under the high vacuum conditions of the electron microscope. acs.org Specialized techniques, such as cryo-TEM, where the sample is flash-frozen in its hydrated state, and the use of environmental or liquid-cell TEM holders, have been developed to overcome this limitation, allowing for the direct observation of hydrated copper species in a near-native environment. researchgate.netacs.org

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional surface topography with very high resolution. nih.gov An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a topographical map. AFM is particularly advantageous for studying hydrated copper systems because it can be operated in various environments, including ambient air and liquid, allowing for the in-situ imaging of processes such as crystal growth, dissolution, and surface reactions in their native hydrated state.

The following table summarizes the application of these techniques in the analysis of hydrated copper systems:

TechniqueInformation ObtainedRelevance to Hydrated Copper Systems
Scanning Electron Microscopy (SEM) Surface topography, morphologyCharacterization of crystal shape and size distribution.
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and distributionQuantification of copper and other elements; elemental mapping. researchgate.net
Transmission Electron Microscopy (TEM) Internal structure, crystallinity, particle size and shapeVisualization of crystal lattice, defects, and nanoparticle morphology. nih.govresearchgate.net
Atomic Force Microscopy (AFM) 3D surface topography, surface roughnessIn-situ imaging of surface dynamics in a hydrated environment. nih.gov

This table provides a summary of the primary information obtained from each microscopic technique and its specific relevance to the study of hydrated copper systems.

Electrochemical Characterization Techniques for Interfacial Studies

Electrochemical techniques are powerful tools for investigating the interfacial properties of hydrated copper systems, particularly the processes of electron transfer, ion movement, and corrosion. mdpi.com These methods involve applying an electrical stimulus (potential or current) to an electrode in contact with the sample and measuring the resulting response. mdpi.com The analysis of this response provides valuable information about the thermodynamics and kinetics of the electrochemical reactions occurring at the electrode-electrolyte interface. mdpi.com

Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying redox processes. mdpi.com In a CV experiment, the potential of a working electrode is swept linearly between two set values and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the species in solution. For hydrated copper systems, CV can be used to identify the different oxidation states of copper (Cu(I) and Cu(II)) and to study the formation and dissolution of copper oxides and hydroxides on an electrode surface. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical interface. researchgate.net In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the impedance of the system is measured. The resulting impedance data can be modeled using an equivalent electrical circuit, which represents the different physical and chemical processes occurring at the interface, such as charge transfer resistance, double-layer capacitance, and diffusion. EIS is particularly useful for studying corrosion processes, the formation of passive layers, and the transport of ions through hydrated films. mdpi.com

Potentiodynamic Polarization is another key technique for corrosion studies. It involves scanning the potential of the electrode and measuring the resulting current to generate a polarization curve. From this curve, important parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined, providing a measure of the material's corrosion rate in a specific environment. mdpi.com This technique has been employed to assess the stability of copper in various media, which is crucial for applications like electrochemical CO2 reduction where hydrated copper species play a significant role. mdpi.com

The data below, derived from a study on electrodeposited copper, illustrates the type of information obtained from potentiodynamic polarization experiments.

Amine MediaEcorr (V vs. Ag/AgCl)jcorr (A/cm²)
CO2-free MEA-0.251.0 x 10⁻⁵
CO2-rich MEA-0.305.0 x 10⁻⁵
CO2-free MDEA-0.205.0 x 10⁻⁶
CO2-rich MDEA-0.282.0 x 10⁻⁵

This interactive table presents the corrosion potential (Ecorr) and corrosion current density (jcorr) for electrodeposited copper in different amine media, both with and without CO2. The data highlights how the environment affects the corrosion behavior of copper. Data sourced from a study on copper stability in amine media. mdpi.com

These electrochemical techniques, often used in combination, provide a comprehensive understanding of the interfacial behavior of hydrated copper systems, which is essential for applications ranging from catalysis and energy storage to corrosion science.

Emerging Research Directions and Future Outlook

Integration of Experimental and Computational Approaches

The synergy between experimental techniques and computational modeling is providing unprecedented insights into the behavior of hydrated copper compounds. This dual approach is crucial for understanding the complex structures and reaction dynamics that govern their properties.

Advanced experimental methods, such as single-crystal X-ray and neutron diffraction, are being used to determine the precise atomic arrangements in hydrated copper crystals under various conditions, including high pressure. ansto.gov.au These techniques have been instrumental in resolving long-standing debates about the coordination environment of the copper(II) ion in aqueous solutions. acs.orgdiamond.ac.uk For instance, combined Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) studies have provided evidence for the coexistence of five- and six-coordinate copper(II) ions in solution. acs.orgdiamond.ac.uk

Complementing these experimental findings, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. acs.orgnih.gov DFT calculations allow researchers to model the structures and energies of various hydrated copper(II) clusters, such as [Cu(H2O)n]2+. acs.orgcuni.czresearchgate.net These models help to interpret experimental data and predict the stability of different coordination geometries. nih.gov For example, computational studies have shown that while four-coordinate structures are favored in the gas phase, five-coordinate square-pyramidal geometries become more stable in the aqueous phase, a finding that aligns with experimental observations. acs.org The integration of these methods provides a more complete picture of the hydration process and the factors influencing the structure of hydrated copper ions. nih.govresearchgate.net

Computational Method Application in Copper Hydrate (B1144303) Research Key Insights
Density Functional Theory (DFT)Characterizing structure and stability of hydrated Cu(II) complexes. nih.govPredicts stable coordination numbers and geometries in gas and aqueous phases. acs.org
COSMO Solvation ModelModeling the effects of a solvent environment. acs.orgHelps to understand the transition from gas-phase to aqueous-phase structures. acs.org
ReaxFF Reactive Force FieldSimulating Cu cation/water interactions and condensed phases. acs.orgEnables the study of dynamic processes and chemical reactions. researchgate.net
Molecular Dynamics (MD)Simulating the behavior of copper ions in solution and proteins. nih.govProvides insights into the coordination structure and reduction potential of copper ions. nih.gov

Novel Functional Materials Derived from Hydrated Copper Compounds

Hydrated copper compounds are proving to be versatile precursors for the synthesis of a wide range of novel functional materials with applications in catalysis, sensing, and beyond.

Metal-Organic Frameworks (MOFs): Copper-based MOFs are a significant area of research. nih.govreddit.com These materials, constructed from copper ions or clusters linked by organic ligands, can exhibit high porosity and diverse coordination geometries. nih.govacs.org The dehydration and rehydration of these frameworks can lead to structural transformations, sometimes reversibly, which can in turn alter their functional properties, such as catalytic activity. nih.govacs.org For example, a copper(II) MOF, [Cu2(btec)(OH2)4]·2H2O, demonstrates changes in its catalytic performance after temperature-controlled dehydration. nih.govacs.org

Catalysts: Copper's ability to exist in multiple oxidation states makes it a valuable component in catalysts. Hydrated copper salts are often used as starting materials for creating catalytically active materials. For instance, copper nanoparticles supported on carbon (Cu NP/C) and copper oxide polycrystalline solids (CuO PS), derived from the pyrolysis of a copper-based MOF, have been investigated for their catalytic activity. theiet.org

Sensors: The unique electronic and optical properties of copper-containing materials are being harnessed to develop new sensors. For example, a miniaturized, integrated sensor based on a terahertz whispering gallery mode resonator has been developed for the sensitive detection of water molecules in different copper sulfate (B86663) hydrates (CuSO4·xH2O, where x = 5, 3, 1). mdpi.com This technology can distinguish between different hydration states by measuring shifts in resonance frequency. mdpi.com Furthermore, copper-based materials derived from MOFs are being explored for the electrochemical sensing of various analytes, including hydrazine (B178648) hydrate. theiet.orgmdpi.com Colorimetric sensors based on hydrazone ligands have also been developed for the highly selective and sensitive detection of copper(II) ions in aqueous media. google.comrsc.org

Material Type Precursor/Method Application Key Finding
Metal-Organic Framework (MOF)Hydrothermal synthesis with copper salts and organic ligands. researchgate.netCatalysis, Gas Storage, Separation. ikm.org.myDehydration can induce structural changes that enhance catalytic activity. nih.govacs.org
Copper NanoparticlesPyrolysis of copper-based MOFs. theiet.orgElectrochemical Sensing. theiet.orgCu NP/C exhibits high sensitivity for hydrazine detection. theiet.org
Terahertz SensorOn-chip whispering gallery mode resonator. mdpi.comDehydration Sensing. mdpi.comCapable of distinguishing between CuSO4·5H2O, CuSO4·3H2O, and CuSO4·H2O. mdpi.com
Colorimetric SensorHydrazone-based ligands. google.comrsc.orgCopper(II) Ion Detection. google.comrsc.orgAllows for visual and highly selective detection of Cu(II) ions. google.com

Sustainable Chemistry and Environmental Remediation Innovations

Hydrated copper compounds are playing an increasingly important role in the development of more sustainable chemical processes and in addressing environmental challenges.

Green Synthesis: There is a growing emphasis on "green chemistry" principles in the synthesis of copper-containing materials. acs.orgchemedx.org This includes using less hazardous substances and developing more energy-efficient methods. For example, researchers are exploring the use of plant extracts, such as those from Aloe vera and Eucalyptus, as reducing and capping agents for the green synthesis of copper nanoparticles from copper sulfate pentahydrate. rasayanjournal.co.inajol.infonih.govnepjol.info These methods are often low-cost, eco-friendly, and can be performed at room temperature. rasayanjournal.co.inresearchgate.net The rehydration of anhydrous copper salts is also being used as a demonstration of sustainability in educational settings. scheikundeinbedrijf.nl

Environmental Remediation: Hydrated copper compounds and materials derived from them are being investigated for their potential in environmental remediation, particularly for water treatment. Copper sulfate pentahydrate is a well-known algicide used to control algal blooms in water supply impoundments. chemone.comchemone.comcrownchampion.comsulcosa.com.peillinois.edu Research is also focused on developing new materials for the removal of pollutants from water. For instance, a composite material of hydroxyapatite (B223615) and calcium silicate (B1173343) hydrate has been shown to be effective in removing copper from contaminated soil and groundwater through mechanisms including physical adsorption, chemical precipitation, and ion exchange. researchgate.netnih.gov Another innovative approach involves a gas hydrate-based method for the removal of copper(II) ions from aqueous solutions, which has demonstrated high removal efficiency. nih.govnih.gov

Application Area Specific Example Key Innovation/Finding
Green SynthesisUse of Aloe vera leaf extract to synthesize copper nanoparticles from CuSO4·5H2O. rasayanjournal.co.inEco-friendly, low-cost method that serves as both a reducing and capping agent. rasayanjournal.co.in
Water Treatment (Algicide)Application of CuSO4·5H2O to control algae in lakes. illinois.eduEffective at controlling algal growth, with research into optimizing application rates. illinois.edu
Pollutant RemovalHydroxyapatite/calcium silicate hydrate for copper removal. researchgate.netnih.govAn effective, low-cost, and eco-friendly reagent for in-situ remediation. researchgate.netnih.gov
Pollutant RemovalGas hydrate-based method for Cu(II) ion removal. nih.govnih.govA novel process with high removal efficiency for heavy metal ions from wastewater. nih.gov

Q & A

Q. What experimental methods are recommended for determining water content in copper hydrates?

Methodological Answer: Gravimetric analysis is a foundational method for quantifying water in copper hydrates. In a typical procedure (e.g., copper sulfate pentahydrate), hydrate samples are heated to remove water, and mass differences are measured. Key steps include:

  • Precise weighing of the hydrate before and after dehydration using an analytical balance .
  • Controlled heating (e.g., via a Bunsen burner or furnace) to ensure complete anhydrous conversion without thermal decomposition .
  • Calculations using stoichiometry:
    %H2O=Mass lostInitial hydrate mass×100\%\text{H}_2\text{O} = \frac{\text{Mass lost}}{\text{Initial hydrate mass}} \times 100
    Discrepancies in results (e.g., 41% vs. 36% in replicate trials) may arise from incomplete dehydration or sample loss during heating, requiring iterative refinement of heating protocols .

Q. How can copper(II) complexes with hydrates be synthesized for structural studies?

Methodological Answer: A one-pot synthesis method minimizes copper salt usage while enabling controlled complex formation:

  • Dissolve \sim225 mg of a copper salt (e.g., CuSO₄) in 2.0 mL deionized water under stirring .
  • Add ligands (e.g., 2-ethylpyridine) incrementally to favor specific coordination geometries.
  • Isolate crystals via slow evaporation or solvent diffusion. For example, Cu(II)-hydroxyl pyridine derivatives are characterized using FT-IR, Raman, and X-ray crystallography to confirm hydrate incorporation in the lattice .

Q. What are the standard protocols for handling hygroscopic copper hydrates in laboratory settings?

Methodological Answer:

  • Store samples in desiccators with anhydrous CaCl₂ or silica gel to prevent rehydration .
  • Conduct manipulations in a dry nitrogen/argon glovebox for air-sensitive hydrates .
  • Verify purity via melting point analysis or spectroscopic methods (e.g., comparing experimental IR bands to literature values for O-H stretches in coordinated water) .

Advanced Research Questions

Q. How do interfacial properties of solid surfaces influence copper hydrate formation kinetics?

Methodological Answer: Hydrophobic vs. hydrophilic surfaces critically modulate nucleation:

  • Hydrophobic surfaces (e.g., functionalized silica) enhance gas (e.g., CH₄) density at water interfaces, promoting hydrate formation via water structuring .
  • Hydrophilic surfaces disrupt water’s tetrahedral order, delaying nucleation. For copper hydrates, surface charge and porosity (e.g., metal-organic frameworks) can be engineered to optimize confinement effects .
  • Experimental validation: Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to monitor hydrate growth on functionalized substrates .

Q. How can contradictory data on copper hydrate stability under varying pH/redox conditions be resolved?

Methodological Answer:

  • Perform controlled potentiostatic experiments to decouple pH and redox potential (Eh) effects. For example, cyclic voltammetry of Cu²⁺/Cu⁺ systems in buffered solutions reveals hydrate stability windows .
  • Combine synchrotron X-ray absorption spectroscopy (XAS) with thermodynamic modeling to identify dominant copper species (e.g., CuO vs. Cu(OH)₂) under anoxic vs. oxic conditions .
  • Address discrepancies by standardizing electrolyte composition and excluding oxygen via Schlenk-line techniques .

Q. What computational approaches are effective for modeling copper hydrate interactions in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Simulate Cu²⁺ binding to water clusters or biomolecules (e.g., histidine residues) to predict coordination geometries and hydration energies .
  • Molecular Dynamics (MD): Model hydrate dissociation kinetics in lipid bilayers or protein cavities under thermal stress .
  • Validate predictions using Extended X-ray Absorption Fine Structure (EXAFS) to compare computed vs. experimental Cu-O bond lengths .

Q. How can spectroscopic techniques distinguish between structural and lattice water in copper hydrates?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Weight loss steps correlate with loosely bound (lattice) vs. tightly bound (structural) water. For example, CuSO₄·5H₂O loses four H₂O molecules at \sim110°C and the fifth at \sim250°C .
  • Infrared (IR) Spectroscopy: O-H stretches at \sim3450 cm⁻¹ (lattice) vs. \sim3200 cm⁻¹ (coordinated) .
  • Single-crystal X-ray Diffraction: Directly resolves water positions in the crystal lattice, distinguishing H₂O in coordination spheres from interstitial sites .

Q. What strategies mitigate inconsistencies in reproducing copper hydrate synthesis from literature protocols?

Methodological Answer:

  • Critical Parameter Identification: Document exact stirring rates, heating gradients, and reagent purity (e.g., trace Fe³⁺ can catalyze unintended redox reactions) .
  • In-situ Monitoring: Use Raman spectroscopy or pH probes during synthesis to detect intermediate phases .
  • Literature Cross-Validation: Compare methodologies across multiple sources (e.g., solvent choice in vs. ) and prioritize peer-reviewed studies with detailed supplemental data .

Q. Tables for Reference

Hydrate Property Analytical Technique Key Observables
Water ContentGravimetric AnalysisMass loss upon dehydration
Structural Water BindingTGA-IR CouplingStepwise weight loss + O-H band shifts
Surface Interaction EffectsQCM/AFMNucleation rate vs. surface wettability

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